molecular formula C25H26O6 B12100585 5'-Geranyl-5,7,2',4'-tetrahydroxyflavone

5'-Geranyl-5,7,2',4'-tetrahydroxyflavone

Cat. No.: B12100585
M. Wt: 422.5 g/mol
InChI Key: CGAAHNXTXSLXAJ-VIZOYTHASA-N
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Description

5’-Geranyl-5,7,2’,4’-tetrahydroxyflavone is a phenolic compound known for its strong antioxidant properties. It is a member of the flavonoid family, which is widely found in plants. This compound exhibits significant oxygen radical absorbance capacity, DPPH radical-scavenging capacity, ABTS radical-scavenging capacity, ferric reducing antioxidant power, and nitrite-scavenging capacity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Geranyl-5,7,2’,4’-tetrahydroxyflavone can be achieved through various synthetic routes. One common method involves the use of geranyl bromide and tetrahydroxyflavone as starting materials. The reaction typically occurs under basic conditions, using a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production of 5’-Geranyl-5,7,2’,4’-tetrahydroxyflavone often involves extraction from natural sources, such as sugarcane (Saccharum officinarum). The extraction process includes steps like solvent extraction, purification using column chromatography, and crystallization to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

5’-Geranyl-5,7,2’,4’-tetrahydroxyflavone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds with various functional groups .

Scientific Research Applications

5’-Geranyl-5,7,2’,4’-tetrahydroxyflavone has a wide range of scientific research applications:

    Chemistry: It is used as a model compound to study antioxidant mechanisms and radical-scavenging activities.

    Biology: The compound is investigated for its potential protective effects against oxidative stress in biological systems.

    Medicine: Research explores its potential therapeutic applications in preventing or treating diseases related to oxidative stress, such as cardiovascular diseases and neurodegenerative disorders.

    Industry: It is used in the development of natural antioxidant formulations for food and cosmetic industries

Mechanism of Action

The mechanism of action of 5’-Geranyl-5,7,2’,4’-tetrahydroxyflavone involves its ability to scavenge free radicals and reduce oxidative stress. The compound interacts with reactive oxygen species (ROS) and neutralizes them, thereby preventing cellular damage. It also enhances the activity of endogenous antioxidant enzymes, contributing to its overall antioxidant effect .

Comparison with Similar Compounds

Similar Compounds

  • Kuwanon U
  • Kuwanon E
  • Morusin
  • Morusinol
  • Cyclomorusin
  • Neocyclomorusin
  • Kuwanon C

Uniqueness

5’-Geranyl-5,7,2’,4’-tetrahydroxyflavone is unique due to its strong antioxidant properties and its ability to scavenge a wide range of free radicals. Its geranyl group also contributes to its distinct chemical reactivity and biological activity compared to other similar flavonoids .

Properties

Molecular Formula

C25H26O6

Molecular Weight

422.5 g/mol

IUPAC Name

2-[5-[(2E)-3,7-dimethylocta-2,6-dienyl]-2,4-dihydroxyphenyl]-5,7-dihydroxychromen-4-one

InChI

InChI=1S/C25H26O6/c1-14(2)5-4-6-15(3)7-8-16-9-18(20(28)12-19(16)27)23-13-22(30)25-21(29)10-17(26)11-24(25)31-23/h5,7,9-13,26-29H,4,6,8H2,1-3H3/b15-7+

InChI Key

CGAAHNXTXSLXAJ-VIZOYTHASA-N

Isomeric SMILES

CC(=CCC/C(=C/CC1=CC(=C(C=C1O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)/C)C

Canonical SMILES

CC(=CCCC(=CCC1=CC(=C(C=C1O)O)C2=CC(=O)C3=C(C=C(C=C3O2)O)O)C)C

Origin of Product

United States

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